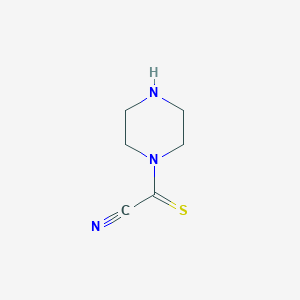

1-(Cyanothioxomethyl)-piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60308-69-2 |

|---|---|

Molecular Formula |

C6H9N3S |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

piperazine-1-carbothioyl cyanide |

InChI |

InChI=1S/C6H9N3S/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-4H2 |

InChI Key |

GQPHGKBKSQWDJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=S)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyanothioxomethyl Piperazine and Its Analogues

Foundational Synthetic Routes to Piperazine (B1678402) Ring Systems

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and its synthesis has been extensively studied. nih.gov Foundational routes to this key heterocycle often involve the formation of the six-membered ring through cyclization reactions or the functionalization of pre-existing rings.

Cyclization Reactions and Amine Condensations

The construction of the piperazine ring from acyclic precursors is a common and versatile strategy. These methods typically involve the formation of two carbon-nitrogen bonds to close the ring.

One prevalent approach is the cyclization of linear diamine precursors. nih.govmdpi.com For instance, appropriately substituted 1,2-diamines can undergo annulation to form the piperazine core. nih.gov A concise synthetic route starting from optically pure amino acids can produce chiral 1,2-diamine intermediates, which are then cyclized to yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Catalytic reductive cyclization represents another powerful method. A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to generate bis(oximinoalkyl)amines. nih.govmdpi.comresearchgate.net These intermediates then undergo a stereoselective catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to afford the piperazine ring. nih.govmdpi.com The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which subsequently cyclizes and is further reduced to the final piperazine product. nih.gov

Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. One such method couples a propargyl unit with various diamine components, yielding products with high regio- and stereochemical control. organic-chemistry.org Other cyclization strategies include the Dieckmann cyclization of substrates like CH2-N(R)C(O)CH2N(R')CO2Ph to form piperazine-2,5-diones, which can serve as precursors to the piperazine ring. acs.org

Table 1: Overview of Cyclization Strategies for Piperazine Synthesis

| Strategy | Precursors | Key Reagents/Conditions | Outcome | References |

| Diamine Annulation | Chiral 1,2-diamines (from amino acids) | Bromoethyldiphenylsulfonium triflate, TFA | Enantiopure substituted piperazines | nih.gov |

| Catalytic Reductive Cyclization | Primary amines, Nitrosoalkene precursors | 1. Michael Addition; 2. H₂, Pd/C catalyst, Boc₂O | Substituted piperazines (often cis-selective) | nih.govmdpi.comresearchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Palladium catalyst | Highly substituted piperazines | organic-chemistry.org |

| Dieckmann Cyclization | N-substituted amino esters/amides | NaH, THF | Piperazine-2,5-diones | acs.org |

| Diol-Diamine Coupling | Diols, Diamines | (Pyridyl)phosphine-ligated ruthenium(II) catalyst | Piperazines and related diazepanes | organic-chemistry.org |

Reductive Amination Strategies

Reductive amination is a cornerstone of C-N bond formation and is frequently employed in the synthesis of N-substituted piperazines and their precursors. thieme-connect.comresearchgate.net The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This strategy is particularly useful for introducing substituents onto the nitrogen atoms of a pre-formed piperazine ring. mdpi.com For example, the direct reaction of piperazine with an aldehyde, such as a benzaldehyde, in the presence of a reducing agent can yield N-benzylpiperazine derivatives. thieme-connect.com While classic reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are effective, they generate significant chemical waste. thieme-connect.com

More modern and "green" approaches utilize catalytic hydrogenation. thieme-connect.com Continuous-flow hydrogenation reactors, which generate hydrogen gas on demand, provide a safer and more efficient alternative for reductive amination, even with challenging secondary amines like piperazine. thieme-connect.com This method avoids protecting groups and toxic borohydride (B1222165) reagents, making it highly scalable and environmentally friendly. thieme-connect.com Reductive amination has been successfully applied in the large-scale synthesis of various piperazine-containing active pharmaceutical ingredients. mdpi.com Intramolecular reductive amination is also a viable route for preparing the piperazine ring itself from a suitable acyclic precursor containing both an amine and a carbonyl or masked carbonyl group. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Disadvantages | References |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones, Primary/Secondary Amines | High selectivity, mild conditions, broad functional group tolerance. | Stoichiometric, generates acetate (B1210297) waste. | thieme-connect.commdpi.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (stable at neutral pH) | Effective for imine reduction. | Highly toxic cyanide waste. | thieme-connect.com |

| Catalytic Hydrogenation (H₂) | Imines, Enamines | Atom economical (water is the only byproduct), scalable, "green". | Requires specialized equipment (e.g., flow reactor), potential for carbonyl reduction. | thieme-connect.com |

Targeted Synthesis of Thioamide Functionalities

The synthesis of the cyanothioamide moiety, -(C=S)N, is a crucial step in assembling the target molecule. This can be achieved through various methods, most notably by the direct thionation of a corresponding amide precursor or through multi-component reactions.

Thionation Reactions

The conversion of a carbonyl group into a thiocarbonyl is known as thionation. This is the most common method for preparing thioamides, starting from their corresponding amide analogues. researchgate.net A variety of thionating reagents are available, with Lawesson's Reagent being one of the most widely used due to its efficacy and relatively mild reaction conditions. nih.govthieme-connect.comresearchgate.net

Lawesson's Reagent (LR): This organosulfur compound, 2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is highly effective for the thionation of amides, lactams, ketones, and esters. nih.govthieme-connect.com The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the amide carbonyl group. researchgate.net Thionation of amides with LR is generally a simple and efficient process, although the reaction may require heating in solvents like toluene (B28343) or xylene. nih.gov

Other Thionating Reagents: Besides Lawesson's Reagent, phosphorus pentasulfide (P₄S₁₀) is a classic, albeit often harsher, thionating agent. researchgate.netorganic-chemistry.org Other methods include the Willgerodt–Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur, which can directly produce thioamides. organic-chemistry.orgnih.govresearchgate.net This reaction can be performed under catalyst-free conditions and is a practical way to generate aryl-substituted thioamides. nih.govresearchgate.net

Table 3: Common Methods for Thioamide Synthesis

| Method | Reagent(s) | Precursor | Key Features | References |

| Lawesson's Reagent | Lawesson's Reagent (LR) | Amide, Lactam | Widely applicable, generally good yields, mild conditions. | nih.govthieme-connect.comresearchgate.net |

| Phosphorus Pentasulfide | P₄S₁₀ | Amide, Ketone | Classic reagent, can require harsh conditions and excess reagent. | researchgate.netorganic-chemistry.org |

| Willgerodt-Kindler Reaction | Aldehyde, Amine, Elemental Sulfur (S₈) | Aldehyde, Amine | Three-component reaction, often catalyst-free, atom-economical. | nih.govresearchgate.net |

| Decarboxylative Thioamidation | Arylacetic/Cinnamic Acids, Amine, S₈ | Carboxylic Acid, Amine | Transition-metal-free, oxidant-free. | organic-chemistry.org |

Cyanide-Based Thioformylation Approaches

The direct synthesis of the 1-(cyanothioxomethyl) moiety on the piperazine nitrogen presents a unique synthetic challenge. This transformation requires the introduction of a single carbon atom, which is double-bonded to sulfur and single-bonded to a nitrile group. While a specific, named "cyanide-based thioformylation" reaction is not prominently documented, its synthesis can be envisioned through logical multi-step or multi-component pathways based on established reactivity.

A plausible two-step approach would involve:

Thioacylation: First, the piperazine nitrogen is thioacylated. This could be achieved by reacting piperazine with a thioformylating agent like thiophosgene (B130339) (CSCl₂) to form 1-(chlorothioxomethyl)-piperazine.

Cyanation: The resulting thiocarbamoyl chloride is an electrophile. Subsequent nucleophilic substitution with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), would displace the chloride and form the target C-CN bond. wikipedia.org Care must be taken due to the high toxicity of both thiophosgene and inorganic cyanide salts. wikipedia.orgorgsyn.org

Alternatively, a one-pot, multi-component reaction could be devised. This might involve the reaction of piperazine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. The dithiocarbamate could then be treated with an electrophilic cyanating agent or undergo a sequence of reactions involving desulfurization and cyanation to yield the final product.

Another modern approach could involve "cyanide-free" cyanation sources. For example, reagents like N-hydroxy-2-oxopropanimidoyl chloride have been developed as latent cyanide transfer agents for the synthesis of cyanamides from secondary amines. rsc.org Adapting such a strategy in conjunction with a sulfur source could provide a safer route to the desired cyanothioamide functionality.

Divergent Synthesis Strategies for 1-(Cyanothioxomethyl)-piperazine Derivatives

Creating a library of analogues based on the this compound scaffold involves modifying the piperazine ring. Divergent synthesis allows for the generation of structural diversity from a common intermediate. Key strategies include functionalization at the second nitrogen atom or at the carbon atoms of the piperazine ring. nih.govmdpi.com

N-Functionalization: The secondary amine of a monosubstituted piperazine, such as this compound, is readily available for further functionalization.

N-Alkylation: Reaction with alkyl halides or sulfonates is a straightforward method to introduce alkyl groups. mdpi.com

N-Arylation: Buchwald-Hartwig or Ullmann-Goldberg cross-coupling reactions with aryl halides can be used to install aryl substituents, a common transformation in the synthesis of medicinal compounds. mdpi.com

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkyl or N-benzyl derivatives. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides can introduce various acyl groups.

C-Functionalization: Modifying the carbon backbone of the piperazine ring is more challenging but offers access to a wider chemical space. nih.govencyclopedia.pub

De Novo Synthesis: The most common approach is to build the piperazine ring with the desired carbon substituents already in place, as described in section 2.1. nih.gov Starting from substituted diamines or amino acids allows for precise control over the stereochemistry and position of substituents on the ring. nih.gov

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in N-protected piperazines. mdpi.comencyclopedia.pub Photoredox catalysis, for example, can generate an α-aminyl radical from an N-Boc protected piperazine, which can then couple with various partners like heteroarenes or α,β-unsaturated carbonyl compounds. mdpi.comencyclopedia.pub Similarly, asymmetric lithiation using reagents like s-BuLi/(-)-sparteine can be used to functionalize the α-position with high diastereocontrol. mdpi.com

Radical Cyclization: Piperazine derivatives can be used as starting materials for further transformations. For example, unsaturated diacyl piperazine derivatives can undergo Mn(OAc)₃ mediated oxidative radical cyclization with 1,3-dicarbonyl compounds to synthesize novel piperazine-dihydrofuran hybrids. nih.gov

Table 4: Strategies for the Synthesis of Piperazine Derivatives

| Strategy | Position Functionalized | Reagents/Methods | Type of Derivative | References |

| N-Alkylation | N4 | Alkyl halides, NaI, Base | N-Alkylpiperazines | mdpi.com |

| N-Arylation | N4 | Aryl halides, Pd or Cu catalyst (Buchwald-Hartwig, Ullmann) | N-Arylpiperazines | mdpi.com |

| Reductive Amination | N4 | Aldehydes/Ketones, NaBH(OAc)₃ or H₂/catalyst | N-Alkyl/Benzylpiperazines | thieme-connect.commdpi.com |

| Direct C-H Arylation | C2 | N-Boc piperazine, Heteroarene, Photoredox catalyst | C-Arylpiperazines | encyclopedia.pub |

| Direct C-H Alkylation | C2 | N,N-bis-Boc-piperazine, α,β-unsaturated carbonyl, Photoredox catalyst | C-Alkylpiperazines | mdpi.com |

| Asymmetric Lithiation | C2 | N-Boc piperazine, s-BuLi/(-)-sparteine, Electrophile | Chiral C-substituted piperazines | mdpi.com |

| Radical Cyclization | N1-Acyl Group | Unsaturated piperazine derivative, Mn(OAc)₃, 1,3-dicarbonyl | Dihydrofuran-piperazine hybrids | nih.gov |

N-Substitution Protocols for Piperazine Scaffolds

The introduction of substituents at the nitrogen atoms of the piperazine ring is a fundamental strategy in the synthesis of its derivatives. While direct monosubstitution of piperazine can be challenging due to competing disubstitution, methods utilizing protecting groups are widely employed. nih.gov The tert-butyloxycarbonyl (Boc) group is a common choice, allowing for the sequential functionalization of the two nitrogen atoms. nih.govmdpi.com

For the synthesis of this compound, a potential route involves the reaction of piperazine with a reagent that can introduce the cyanothioxomethyl group. One plausible approach is the reaction of monosubstituted piperazine with thiophosgene and a cyanide source, or with a pre-formed cyanothioacylating agent. The reactivity of the piperazine nitrogens can be modulated by the choice of solvent and the presence of a base.

Alternatively, N-arylpiperazines can be synthesized through methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. mdpi.comnih.gov These methods could be employed to first generate an N-arylpiperazine, which is then further functionalized at the second nitrogen with the cyanothioxomethyl group.

A variety of N-alkylpiperazine derivatives have been synthesized via nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.comnih.gov These established protocols provide a versatile toolkit for creating a library of piperazine analogs that can subsequently be modified to include the cyanothioxomethyl moiety. For instance, a one-pot synthesis of monosubstituted piperazine derivatives has been developed, which offers high yields and purity while being cost-effective. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Buchwald-Hartwig Coupling | N-Boc-piperazine, 1-bromo-2,3-dichlorobenzene | N-Boc-(2,3-dichlorophenyl)piperazine | Pd-catalyzed, efficient for N-arylation | mdpi.com |

| Reductive Amination | Piperazine, Aldehyde | N-Alkylpiperazine | Forms C-N bond, versatile | mdpi.comnih.gov |

| Nucleophilic Substitution | N-Methylpiperazine, Chloroalkyl derivative | N-Alkyl-N'-methylpiperazine | Straightforward alkylation | mdpi.com |

Carbon-Hydrogen (C-H) Functionalization on Piperazine Ring Systems

While N-substitution is common, the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring has emerged as a powerful strategy to introduce structural diversity. mdpi.comnih.gov This approach avoids lengthy pre-functionalization steps and allows for late-stage modification of complex molecules. acs.org However, C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, which can lead to side reactions or catalyst inhibition. encyclopedia.pubnih.gov

Transition Metal-Catalyzed C-H Activation

Transition metals, particularly palladium, have been extensively used to catalyze the functionalization of C(sp³)–H bonds adjacent to nitrogen atoms. nih.govnih.gov These reactions often employ a directing group to achieve site-selectivity. nih.govyoutube.com For a piperazine scaffold already bearing a 1-(cyanothioxomethyl) group, this substituent itself could potentially influence the regioselectivity of a subsequent C-H activation.

Palladium-catalyzed C-H arylation, for example, has been successfully applied to N-Boc protected piperazines. nih.gov This suggests that a similar strategy could be employed on a this compound derivative, provided the cyanothioxomethyl group is stable to the reaction conditions. The choice of the palladium catalyst and ligands is crucial for the success of these transformations. acs.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Pd(OAc)₂, P(o-tol)₃ | N-Boc-piperazine, Aryl halide | α-Aryl-N-Boc-piperazine | Direct arylation of C(sp³)-H bond | nih.gov |

| Pd(0)/DPEphos | bis-Tosyl-ethylenediamine, Propargyl alcohol | Substituted piperazine | Modular synthesis, high regio- and stereocontrol | acs.org |

Photoredox Catalysis in C-H Functionalization

Visible-light photoredox catalysis offers a mild and green alternative for C-H functionalization. encyclopedia.pubbeilstein-journals.org This method utilizes photocatalysts, such as iridium or ruthenium complexes, or even organic dyes, to generate reactive radical intermediates under gentle conditions. encyclopedia.pubresearchgate.net

MacMillan and coworkers have demonstrated the photoredox-catalyzed α-C–H arylation, vinylation, and heteroarylation of N-Boc piperazines. encyclopedia.pubbeilstein-journals.org The reaction proceeds via the generation of an α-amino radical, which then couples with a suitable partner. encyclopedia.pub This approach could be highly valuable for the C-H functionalization of this compound, as the mild reaction conditions might better tolerate the potentially sensitive cyanothioxomethyl group. Both transition metal-based and organic photocatalysts have been shown to be effective. mdpi.comorganic-chemistry.org

A notable development is the use of SnAP (stannyl amine protocol) and SLAP (silicon amine protocol) reagents in photoredox catalysis, which allow for the synthesis of C2-functionalized piperazines. mdpi.com These methods provide access to a diverse range of substituted piperazines and represent a significant advancement in the field. mdpi.com

| Catalyst | Reaction Type | Reactants | Product | Key Features | Reference |

| Ir(ppy)₃ | α-C–H Arylation | N-Boc-piperazine, 1,4-Dicyanobenzene | Mild conditions, radical-mediated | encyclopedia.pubbeilstein-journals.org | |

| Ir(ppy)₂ (dtbbpy)PF₆ | α-C–H Vinylation | N-Boc-piperazine, Vinyl sulfone | High E/Z selectivity | beilstein-journals.org | |

| Organic Photocatalyst (4CzIPN) | Decarboxylative Annulation | Glycine-based diamine, Aldehyde | Green approach, avoids toxic tin reagents | mdpi.comorganic-chemistry.org |

Multi-Component Reactions (MCRs) for Scaffold Expansion

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not documented, the principles of MCRs can be applied to construct highly substituted piperazine scaffolds which could then be further elaborated. For instance, a [3+3] dimerization of azomethine ylides has been used to synthesize highly substituted piperazines. nih.gov The Ugi and Passerini reactions are other powerful MCRs that could potentially be adapted to incorporate a piperazine-like core.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is of growing importance in chemical synthesis. This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic methods.

Solvent-Free and Aqueous Medium Syntheses

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a synthetic process. While specific examples for the synthesis of this compound in aqueous or solvent-free conditions are not available, there are general trends in piperazine synthesis that align with these principles. For example, a palladium-catalyzed methodology for the synthesis of arylpiperazines uses an excess of piperazine itself as the solvent, providing an eco-friendly and cost-effective approach. organic-chemistry.org The development of water-soluble catalysts and microwave-assisted synthesis in aqueous media are promising areas for the green synthesis of piperazine derivatives. nih.gov

The use of organic photocatalysts, as mentioned in the photoredox catalysis section, also contributes to a greener synthetic approach by avoiding heavy metals. mdpi.comnsf.gov These catalysts can often be derived from renewable materials, further enhancing the sustainability of the process. mdpi.com

Catalyst Development for Sustainable Protocols

The advancement of synthetic methodologies for producing this compound and its analogues is increasingly focused on the principles of green chemistry. A significant aspect of this evolution is the development of novel catalysts and sustainable protocols that enhance efficiency, reduce waste, and utilize environmentally benign reagents and conditions. Research in this area addresses the catalytic formation of both the piperazine core and the cyanothioxomethyl moiety, aiming for atom-economical and selective transformations.

Catalytic Approaches to Piperazine Ring Synthesis

The piperazine scaffold is a crucial component of numerous pharmaceuticals, and its synthesis has been a major target for catalyst development. Sustainable methods are moving away from traditional multi-step procedures that often require harsh reagents and protecting groups.

One prominent sustainable approach involves the "borrowing hydrogen" method, which utilizes 1,5-diols and primary amines in the presence of a catalyst. This atom-economical process forms the piperazine ring with water as the primary byproduct. Additionally, iridium-based catalysts have shown remarkable efficacy in the synthesis of C-substituted piperazines. For instance, a bench-stable iridium catalyst facilitates the [3+3]-cycloaddition of imines under mild conditions, yielding complex piperazine structures with high regio- and diastereoselectivity. nih.gov The efficiency of this catalytic system is notably enhanced by the addition of N-oxides. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the sustainable synthesis of piperazine derivatives. nih.gov Iridium photocatalysts can be used for the synthesis of 2-substituted piperazines, offering a greener alternative to traditional methods. nih.gov Furthermore, recent developments have focused on biocatalytic reductive aminations of 1,2-dicarbonyl and 1,2-diamine substrates, which provide an atom-economical route to piperazines. nih.gov

Palladium catalysts are also pivotal in sustainable piperazine synthesis. For example, 5%-Pd/C has been effectively used for the reductive cyclization of dioximes to form the piperazine ring. mdpi.com This heterogeneous catalyst can be easily recovered and reused, aligning with green chemistry principles. Raney nickel is another effective catalyst for this transformation. mdpi.com The choice of catalyst can influence the reaction, and these methods provide access to both free and protected piperazines. mdpi.com

The table below summarizes key catalysts developed for the sustainable synthesis of the piperazine ring.

| Catalyst System | Substrates | Key Features |

| Iridium Complex | Imines | Atom-economical [3+3]-cycloaddition, high diastereoselectivity, mild conditions. nih.gov |

| Iridium Photocatalyst | Not specified | Synthesis of 2-substituted piperazines. nih.gov |

| 5%-Pd/C | Dioximes | Heterogeneous, reusable catalyst for reductive cyclization. mdpi.com |

| Raney Nickel | Dioximes | Effective for reductive cyclization to form free and protected piperazines. mdpi.com |

| Biocatalysts | 1,2-dicarbonyls, 1,2-diamines | Atom-economical reductive amination. nih.gov |

Catalyst Development for Cyanothioxomethyl Group Formation

The formation of the cyanothioxomethyl group, which is a type of dithiocarbamate derivative, has also been a focus of green catalyst development. Traditional methods often involve toxic reagents like carbon disulfide. Modern approaches aim for catalyst-free or more environmentally benign catalytic systems.

A significant trend is the development of one-pot, multi-component reactions under green conditions. For instance, the synthesis of dithiocarbamates has been achieved through a catalyst-free condensation of an amine, carbon disulfide, and an alkyl halide in an ethanol-water solvent system at room temperature. researchgate.net Solvent-free conditions have also proven highly effective, offering a highly atom-economic process. organic-chemistry.org

When catalysts are employed, the focus is on minimizing their environmental impact. Copper-catalyzed reactions have been developed for the synthesis of aryl dithiocarbamates from aryl iodides and tetraalkylthiuram disulfides. organic-chemistry.org These methods often feature mild reaction conditions and high yields. organic-chemistry.org Ligand-free copper catalysis in water further enhances the green credentials of these transformations. organic-chemistry.org The use of deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) as recyclable green reaction media has also been explored for the efficient synthesis of dithiocarbamates. rsc.org

Visible-light-mediated, metal-free multicomponent reactions represent a frontier in this field, allowing for the synthesis of S-aryl dithiocarbamates without the need for transition-metal catalysts, ligands, or external photocatalysts, thereby minimizing chemical waste and metal contamination. organic-chemistry.org

The following table outlines sustainable methods for the formation of dithiocarbamate-related structures.

| Method | Reagents | Key Features |

| Catalyst-free | Amine, Carbon Disulfide, Alkyl Halide | Green solvents (ethanol-water) or solvent-free conditions, room temperature, high atom economy. researchgate.netorganic-chemistry.org |

| Copper-Catalysis | Aryl Iodide, Tetraalkylthiuram Disulfide | Ligand-free options, can be performed in water, mild conditions. organic-chemistry.org |

| Visible-light Mediated | Not specified | Metal-free, minimizes waste and metal residues. organic-chemistry.org |

| Green Solvents | Amine, Carbon Disulfide, Electrophiles | Use of recyclable deep eutectic solvents (DES) and polyethylene glycol (PEG). rsc.org |

By integrating the catalyst development for both the piperazine ring and the cyanothioxomethyl group, sustainable protocols for the synthesis of this compound and its analogues can be envisioned. The combination of catalytic reductive cyclization or "borrowing hydrogen" methods for the piperazine core with catalyst-free or green-catalyzed dithiocarbamate formation presents a promising pathway towards environmentally responsible production of this class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyanothioxomethyl Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex piperazine (B1678402) derivatives.

Multidimensional NMR techniques are indispensable for determining the stereochemistry and connectivity of atoms within 1-(cyanothioxomethyl)-piperazine derivatives. researchgate.netyoutube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded (one bond away). researchgate.netyoutube.com It is instrumental in assigning specific protons to their attached carbon atoms, which is a foundational step in building the molecular structure. For instance, in the analysis of piperazine derivatives, HSQC spectra can definitively link the protons of the piperazine ring to their corresponding carbon atoms. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J couplings) between proton and carbon atoms. researchgate.netyoutube.com This is crucial for piecing together the molecular skeleton by identifying correlations between protons and carbons that are not directly attached. For example, it can reveal the connection between the protons on the piperazine ring and the carbon of the cyanothioxomethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons within a molecule, regardless of whether they are connected through bonds. researchgate.netmdpi.com This through-space correlation is vital for elucidating the stereochemistry and preferred conformation of the piperazine ring and its substituents. By observing cross-peaks between specific protons, researchers can deduce their relative orientations. For some piperazine derivatives, temperature-dependent ¹H NMR spectroscopy has been used to study their conformational behavior, revealing the energy barriers for ring inversion. rsc.org

A representative dataset illustrating the application of these techniques for a piperazine derivative is provided below:

| Technique | Correlated Nuclei | Information Obtained |

| HSQC | ¹H - ¹³C (¹J) | Direct C-H attachments |

| HMBC | ¹H - ¹³C (²J, ³J) | Long-range C-H connectivity |

| NOESY | ¹H - ¹H (through-space) | Spatial proximity of protons, stereochemistry |

| COSY | ¹H - ¹H (through-bond) | Proton-proton coupling networks |

Detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, providing a definitive structural model of the this compound derivative under investigation. researchgate.netresearchgate.netrug.nl

Solid-state NMR (ssNMR) is a critical technique for characterizing the polymorphic and crystalline forms of pharmaceutical compounds, including piperazine derivatives. researchgate.netirispublishers.comfsu.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local molecular environment in the solid phase. irispublishers.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. nih.govnist.gov ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is highly sensitive to the subtle differences in molecular packing and conformation that define different polymorphs. irispublishers.com Each polymorphic form will typically exhibit a unique ssNMR spectrum, serving as a "fingerprint" for its identification. fsu.edu

This technique is invaluable for:

Identifying and differentiating polymorphs: ssNMR can distinguish between different crystalline forms, even in a mixture. nih.gov

Characterizing amorphous content: It can detect and quantify non-crystalline (amorphous) material within a solid sample. researchgate.net

Investigating molecular dynamics: ssNMR can provide insights into molecular motion and dynamics within the crystal lattice. chiba-u.jp

The combination of ssNMR with techniques like powder X-ray diffraction (PXRD) offers a comprehensive understanding of the solid-state structure of this compound derivatives. nih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational isomers. niscpr.res.innih.govnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, key vibrational modes would include:

C≡N stretch: The nitrile group (C≡N) typically exhibits a strong and sharp absorption band in the region of 2260-2220 cm⁻¹.

C=S stretch: The thiocarbonyl group (C=S) vibration is generally found in the range of 1250-1020 cm⁻¹.

Piperazine ring vibrations: The C-N and C-H bonds within the piperazine ring will have characteristic stretching and bending vibrations. For instance, C-H stretching vibrations in the piperazine ring are typically observed around 2949-2814 cm⁻¹. researchgate.net

A study on a related piperazine derivative, 1-[(3-methylphenyl)piperazin-1-yl]-3-[thio(4-acetamidophenyl]propane, utilized FTIR spectroscopy in conjunction with normal mode analysis to assign the observed frequencies. nih.gov

| Functional Group | Typical FTIR Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2260 - 2220 |

| C=S (Thiocarbonyl) | 1250 - 1020 |

| C-H (Aliphatic) | 3000 - 2850 |

| C-N (Amine) | 1250 - 1020 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide valuable information on:

Conformational analysis: The piperazine ring can exist in different conformations, such as chair and boat forms. Raman spectroscopy can be used to probe the relative populations of these conformers in different environments (e.g., solid state vs. solution). researchgate.net Studies on piperazine itself have shown that the equatorial-equatorial (ee) chair conformation is predominant in the solid state, while the equatorial-axial (ea) form is more prevalent in aqueous solutions. researchgate.net

Skeletal vibrations: The low-frequency region of the Raman spectrum provides insights into the skeletal vibrations of the entire molecule, which are sensitive to conformational changes.

By comparing the experimental FTIR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecular structure and conformation. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. researchgate.netmiamioh.edulibretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which then fragment in a predictable manner. youtube.com The analysis of these fragment ions provides a roadmap to the molecule's structure. Key fragmentation pathways for piperazine derivatives often involve:

Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.eduyoutube.com In piperazine derivatives, this can lead to the loss of substituents attached to the nitrogen atoms or the opening of the piperazine ring.

Loss of small neutral molecules: The expulsion of stable neutral molecules such as HCN from the cyanothioxomethyl group can lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS would provide the high-accuracy mass measurement of its molecular ion. This data is crucial for confirming the chemical formula, C₆H₉N₃S.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₆H₉N₃S |

| Monoisotopic Mass | 155.0517 Da |

| Nominal Mass | 155 Da |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound ion. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. The analysis of these fragments provides valuable information about the molecule's structure and the relative strengths of its chemical bonds.

Table 2: Plausible Fragmentation Patterns of this compound in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| 156.0590 [M+H]⁺ | 85.0655 | C₂H₂N₂S | [Piperazine-H]⁺ |

| 156.0590 [M+H]⁺ | 71.0498 | C₂H₅N₂S | [C₄H₇N]⁺ |

| 156.0590 [M+H]⁺ | 56.0498 | C₃H₄N₂S | [C₄H₆]⁺ |

Note: This table is a hypothetical representation of potential fragmentation patterns. Actual MS/MS data for this compound is not currently available in published literature.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in major scientific journals.

Advanced Chromatographic Coupling Techniques for Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound might require derivatization to increase its volatility and thermal stability. The resulting data would provide a retention time characteristic of the derivative

Computational and Theoretical Studies on 1 Cyanothioxomethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods are used to determine electronic structure, molecular geometry, and various properties that govern a compound's reactivity. However, specific quantum chemical studies on 1-(Cyanothioxomethyl)-piperazine are not present in the current body of scientific literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding minimum energy. This information is crucial for understanding the compound's stability and preferred conformation.

A detailed search of research databases yielded no studies that have applied DFT methods to calculate the optimized geometry and minimum energy of this compound.

Table 1: Hypothetical DFT Calculation Parameters for this compound (Note: The following table is illustrative of typical parameters used in such a study, as no specific data exists for the target compound.)

| Parameter | Description | Value |

|---|---|---|

| Functional | The approximation to the exchange-correlation energy. | Data not available |

| Basis Set | The set of functions used to build molecular orbitals. | Data not available |

| Optimized Energy | The calculated minimum potential energy of the molecule (in Hartrees). | Data not available |

| Point Group | The symmetry group of the optimized molecular structure. | Data not available |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

No published FMO analysis for this compound, including calculations of its HOMO-LUMO energies and energy gap, could be located.

Table 2: Frontier Molecular Orbital Data for this compound (Note: No published data is available for this compound.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Indicates regions of electrophilic attack susceptibility. |

| LUMO | Data not available | Indicates regions of nucleophilic attack susceptibility. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including its sites for potential chemical reactions. Methods like Mulliken or Natural Bond Orbital (NBO) analysis are often used to quantify the partial charge on each atom.

Specific studies detailing the ESP map or charge distribution analysis for this compound are absent from the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide insight into the conformational flexibility of a molecule, its dynamic behavior in different environments (e.g., in a solvent), and how it might interact with biological targets. For a molecule like this compound, which contains a flexible piperazine (B1678402) ring, MD simulations would be essential to understand its accessible shapes and their relative stabilities.

A thorough literature search did not uncover any studies that have performed Molecular Dynamics simulations on this compound.

pKa Prediction and Basicity Analysis of Nitrogen Centers

Computational methods can predict the pKa values of ionizable groups in a molecule. For this compound, the two nitrogen atoms of the piperazine ring are potential basic centers. Predicting their pKa values is crucial for understanding their protonation state at different pH values, which in turn affects the molecule's solubility, reactivity, and potential biological interactions.

There are no published computational predictions or experimental data regarding the pKa values or a detailed basicity analysis of the nitrogen centers in this compound.

Table 3: Predicted pKa Values for Nitrogen Centers in this compound (Note: No published data is available for this compound.)

| Nitrogen Center | Predicted pKa | Method |

|---|---|---|

| N1 (piperazine) | Data not available | Data not available |

| N4 (piperazine) | Data not available | Data not available |

In Silico Mechanistic Pathway Elucidation for Synthetic Transformations

Computational chemistry can be used to model chemical reactions, allowing researchers to elucidate detailed step-by-step mechanisms. This in silico approach involves calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway. Such studies are vital for optimizing synthetic routes and understanding reaction outcomes.

No computational studies elucidating the mechanistic pathways for the synthesis or subsequent reactions of this compound have been reported in the scientific literature.

Theoretical Spectroscopic Data Prediction and Validation (e.g., NMR, IR, Raman)

A thorough review of the scientific literature reveals a notable absence of dedicated computational or experimental spectroscopic studies specifically for the compound this compound. Therefore, to provide insight into its likely spectroscopic characteristics, this section presents a theoretical prediction based on well-established data for structurally related compounds. The predicted data are derived from computational and experimental studies on N-acylpiperazines, thioamides, and organic thiocyanates. It is important to emphasize that the following data are estimations and await experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The NMR spectra of this compound are predicted to be influenced by the electron-withdrawing nature of the cyanothioxomethyl group attached to one of the nitrogen atoms of the piperazine ring. This will lead to a deshielding of the adjacent protons and carbons compared to unsubstituted piperazine.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the piperazine ring protons and one for the N-H proton. The protons on the carbon atoms adjacent to the nitrogen bearing the cyanothioxomethyl group (H-2 and H-6) would be the most deshielded. The protons on the carbons adjacent to the secondary amine (H-3 and H-5) would be less deshielded, and the N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of the carbon atoms. The carbon of the thioxo group (C=S) is expected to be significantly downfield. The piperazine ring carbons will also be affected by the substituent, with the carbons adjacent to the substituted nitrogen (C-2 and C-6) appearing at a lower field than those adjacent to the N-H group (C-3 and C-5). The nitrile carbon will have a characteristic chemical shift in the typical range for nitriles.

Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | 3.8 - 4.2 | 50 - 55 |

| H-3, H-5 | 3.0 - 3.4 | 45 - 50 |

| N-H | 1.5 - 2.5 (broad) | - |

| C=S | - | 190 - 210 |

Infrared (IR) and Raman Spectroscopy Prediction

The vibrational spectra (IR and Raman) of this compound are expected to be characterized by the distinct stretching and bending modes of the piperazine ring and the cyanothioxomethyl functional group.

Key Vibrational Modes:

C≡N Stretch: A sharp and intense absorption is predicted in the IR spectrum, and a strong signal in the Raman spectrum, characteristic of the nitrile group.

C=S Stretch: The thioamide C=S stretching vibration is known to be complex and can couple with other vibrations. It is expected to appear in the fingerprint region of the IR spectrum.

N-H Stretch: A moderate to weak absorption is anticipated for the N-H stretching of the secondary amine in the piperazine ring.

C-H Stretch: The stretching vibrations of the C-H bonds in the piperazine ring will be present in their typical region.

Piperazine Ring Vibrations: The characteristic scissoring, twisting, and wagging vibrations of the piperazine ring will be observed in the fingerprint region.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium |

| C-H Stretch (asym/sym) | 2900 - 3000 | 2900 - 3000 | Strong |

| C≡N Stretch | 2130 - 2175 | 2130 - 2175 | Strong, Sharp |

| C=S Stretch | 1200 - 1300 | 1200 - 1300 | Medium-Strong |

| C-N Stretch | 1000 - 1200 | 1000 - 1200 | Medium |

Exploration of 1 Cyanothioxomethyl Piperazine As a Chemical Scaffold in Research

Design Principles for Novel Chemical Entities Based on the 1-(Cyanothioxomethyl)-piperazine Motif

The design of new molecules based on the this compound scaffold leverages established medicinal chemistry strategies to optimize biological activity and pharmacokinetic properties.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacement are powerful techniques in drug design aimed at identifying novel core structures or functional groups that retain or improve biological activity while potentially enhancing other properties like synthetic accessibility or patentability. researchgate.netresearchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central piperazine (B1678402) ring of this compound with other cyclic systems. The goal is to discover new scaffolds that can present the key pharmacophoric elements—the cyanothioxomethyl group and any substituents on the second nitrogen of the piperazine—in a similar spatial orientation to the original molecule. This can lead to the discovery of compounds with novel intellectual property and potentially improved pharmacological profiles. researchgate.net

Isosteric Replacements: This approach focuses on substituting specific atoms or groups within the this compound scaffold with other moieties that have similar steric and electronic properties. researchgate.netnih.gov For instance, the sulfur atom in the cyanothioxomethyl group could be replaced with an oxygen or a selenium atom to modulate reactivity and binding interactions. Similarly, the cyano group could be substituted with other small electron-withdrawing groups. The piperazine ring itself can be considered a bioisostere of other cyclic diamines or even non-amine-containing rings that maintain the correct geometry for target binding. nih.govacs.org

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) has become a prominent approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. nih.govnih.govcapes.gov.br These initial hits are then grown or linked together to create more potent and selective drug candidates. zenodo.org

The this compound scaffold can be utilized within an FBDD framework in several ways:

As a Fragment: The core scaffold itself, or a simplified version, can be included in a fragment library for screening against a variety of biological targets. Its relatively small size and defined chemical features make it a suitable starting point.

For Fragment Elaboration: If a smaller fragment containing a piperazine or a related motif is identified as a hit, the cyanothioxomethyl group can be introduced as a "growth vector." This allows for the systematic exploration of the chemical space around the initial fragment hit to improve binding affinity and selectivity. astx.com The reactivity of the cyanothioxomethyl group provides a convenient point for chemical ligation with other fragments or for the introduction of diverse substituents.

Role of the Piperazine Ring in Molecular Recognition and Ligand Binding

The piperazine ring plays a crucial role in the biological activity of molecules containing this scaffold due to its hydrogen bonding capabilities and conformational properties. nih.govresearchgate.net

Hydrogen Bonding Propensities

The two nitrogen atoms of the piperazine ring are key features that can participate in hydrogen bonding interactions with biological targets. biointerfaceresearch.comed.ac.uk

Hydrogen Bond Donors and Acceptors: The secondary amine (N-H) of a monosubstituted piperazine, such as in the core this compound structure, can act as a hydrogen bond donor. The tertiary amine nitrogen can act as a hydrogen bond acceptor. These interactions are fundamental for anchoring a ligand within a protein's binding site.

Water Solubility and Bioavailability: The ability to form hydrogen bonds with water molecules contributes to the aqueous solubility of piperazine-containing compounds. nih.govresearchgate.net This is a critical factor for drug absorption and distribution in the body. The pKa of the piperazine nitrogens can be tuned through substitution to optimize the balance between solubility and membrane permeability. nih.gov

Conformational Flexibility and Rigidity Modulation

The piperazine ring typically exists in a chair conformation, but it possesses a degree of conformational flexibility that can be important for adapting to the shape of a binding site. nih.govrsc.org

Chair Conformation: The chair conformation allows for substituents to be placed in either axial or equatorial positions, which can significantly impact the molecule's three-dimensional shape and its interactions with a target. rsc.org

Conformational Adaptability: The ability of the piperazine ring to undergo ring flipping allows it to adopt different conformations to achieve an optimal fit within a binding pocket. nih.gov This conformational adaptability can be a key determinant of binding affinity and biological activity. nih.gov However, in some cases, restricting the conformational flexibility through the introduction of bulky substituents or by incorporating the piperazine into a more rigid ring system can be advantageous, as it can pre-organize the molecule into the bioactive conformation and reduce the entropic penalty upon binding. nih.gov

Structure-Based Design Approaches Utilizing this compound

Structure-based drug design (SBDD) uses the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. nih.govmdpi.com

When the structure of a target protein in complex with a ligand containing the this compound scaffold is available, it provides a detailed roadmap for optimization.

Docking and Molecular Modeling: Computational docking studies can predict how derivatives of this compound might bind to a target protein. nih.govmdpi.com This allows for the virtual screening of compound libraries and the prioritization of molecules for synthesis and biological testing. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Targeting Specific Interactions: With a detailed understanding of the binding pocket, medicinal chemists can design modifications to the this compound scaffold to exploit specific interactions. For example, a substituent can be added to the second nitrogen of the piperazine to form a hydrogen bond with a specific amino acid residue in the target protein. Similarly, the cyanothioxomethyl group can be modified to improve its fit within a hydrophobic pocket or to introduce a covalent interaction with a nearby cysteine residue. This rational design approach can lead to significant improvements in potency and selectivity. nih.govmdpi.com

In a study on anti-schistosomal agents, a 6-(piperazin-1-yl)-1,3,5-triazine scaffold was identified as a promising starting point for developing new anthelmintics. wellcomeopenresearch.org This highlights how a piperazine-containing core can serve as a foundation for structure-based optimization against specific disease targets.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in rational drug design. Studies on analogs of this compound, such as piperazine-1-carbothioamide and piperazine-1-carboxamide (B1295725) derivatives, have demonstrated their potential to interact with a variety of protein targets.

One study investigated piperazine-1-carbothioamide (P1C) as a potential anti-inflammatory agent by targeting the phospholipase A2 (PLA2) enzyme. nih.gov Molecular docking studies revealed that P1C fits well into the active site of PLA2, showing a favorable binding energy. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic contacts, which are crucial for stabilizing the ligand-protein complex.

In a different therapeutic area, piperazine-1-carboxamide derivatives have been identified as binders of the MLLT1 YEATS domain, a protein implicated in cancer. nih.gov X-ray crystallography and molecular modeling of these compounds revealed that the piperazine-urea scaffold can act as an acetyl-lysine mimetic moiety. The piperazine ring and its substituents were found to engage in key interactions within the binding pocket, including aromatic stacking and hydrogen bonds with specific amino acid residues. nih.gov

The following interactive table summarizes the molecular docking results for a representative piperazine-1-carbothioamide analog with its protein target.

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Piperazine-1-carbothioamide (P1C) | Phospholipase A2 (PLA2) | -7.5 | Gly29, Leu30, His47 | Hydrogen Bonding, Hydrophobic Interactions |

These findings underscore the ability of the piperazine-carbothioamide scaffold to effectively bind to protein active sites, suggesting that this compound could similarly serve as a valuable scaffold for designing potent and selective inhibitors for a range of biological targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel hit compounds from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

While specific pharmacophore models for this compound are not yet widely published, the general principles can be applied based on the known interactions of its analogs. For instance, a pharmacophore model for a piperazine-based inhibitor could be generated based on the key interactions observed in molecular docking studies. Such a model would typically include features corresponding to the piperazine nitrogen atoms, which can act as hydrogen bond acceptors or be protonated to act as donors, and the cyanothioxomethyl group, which offers unique electronic and hydrogen bonding capabilities.

Virtual screening campaigns have successfully utilized piperazine-containing scaffolds to identify novel bioactive compounds. In one example, a structure-based virtual screening approach led to the identification of a 6-(piperazin-1-yl)-1,3,5-triazine scaffold with anti-schistosomal activity. wellcomeopenresearch.org This highlights the utility of the piperazine moiety in guiding the discovery of new therapeutic agents.

The process of pharmacophore-based virtual screening using a scaffold like this compound would involve the following steps:

Model Generation: Develop a pharmacophore model based on a known active ligand or the active site of a target protein.

Database Screening: Screen large compound libraries (e.g., ZINC, ChemDiv) against the pharmacophore model to filter for molecules that match the required chemical features. frontiersin.org

Docking and Scoring: Subject the filtered hits to molecular docking simulations to predict their binding modes and affinities.

Hit Selection: Select the most promising candidates for further experimental validation.

The following interactive table outlines a hypothetical pharmacophore model for a this compound derivative targeting a generic kinase.

| Pharmacophore Feature | Description | Potential Interacting Group on Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the protein. | Nitrogen atom of the cyanothioxomethyl group |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to the protein. | Protonated piperazine nitrogen |

| Hydrophobic Center (HY) | Engages in non-polar interactions. | Piperazine ring backbone |

| Aromatic Ring (AR) | Participates in pi-stacking interactions. | Aromatic substituent on the piperazine ring |

The application of pharmacophore modeling and virtual screening to the this compound scaffold holds significant promise for the discovery of novel and selective modulators of various biological targets, paving the way for the development of new therapeutic agents.

Advanced Methodologies in Structure Activity Relationship Sar Studies for 1 Cyanothioxomethyl Piperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of 1-(cyanothioxomethyl)-piperazine, QSAR models can predict the activity of novel derivatives, prioritize compounds for synthesis, and provide insights into the molecular properties driving their biological effects.

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For piperazine (B1678402) derivatives, a variety of descriptors are employed to capture the structural nuances that influence their biological activity. mdpi.com These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in understanding a molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.comnih.gov Other important electronic descriptors include the electrophilicity index (ω) and dipole moment. mdpi.comresearchgate.net

Topological Descriptors: These are derived from the 2D representation of a molecule and describe its connectivity and shape. The topological polar surface area (PSA) is a key descriptor that correlates with a molecule's ability to permeate biological membranes. mdpi.comresearchgate.net Other examples include various connectivity indices and shape profiles.

Thermodynamic Descriptors: These descriptors, such as the heat of formation, provide information about the energetic stability of a molecule. nih.gov They can be particularly relevant when the biological activity is dependent on the molecule adopting a specific low-energy conformation to bind to its target. nih.gov

Constitutional Descriptors: These are the simplest descriptors and relate to the molecular composition, such as the number of atoms of a certain type (e.g., nO, the number of oxygen atoms), the number of double bonds (nDB), and the sum of van der Waals volumes of atoms (Sv). scispace.comopenpharmaceuticalsciencesjournal.com

Software such as Gaussian, ChemSketch, ChemOffice, and Dragon are commonly used to calculate these diverse molecular descriptors. mdpi.comresearchgate.netscispace.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com The selection of descriptors is a critical step, often guided by statistical methods like Principal Component Analysis (PCA) to identify the most informative and non-redundant variables. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Analogues

| Descriptor Category | Descriptor Example | Description | Relevance to SAR |

| Electronic | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons, which can be crucial for receptor binding. mdpi.com |

| Electrophilicity Index (ω) | Measures the propensity of a molecule to accept electrons. | Important for understanding covalent and non-covalent interactions with biological targets. mdpi.com | |

| Topological | Topological Polar Surface Area (PSA) | Sum of the surface areas of polar atoms in a molecule. | Correlates with membrane permeability and overall bioavailability. mdpi.comresearchgate.net |

| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of a compound from its constituent elements. | Reflects the stability of the molecule, which can influence its binding affinity. nih.gov |

| Constitutional | Number of Oxygen Atoms (nO) | The total count of oxygen atoms in the molecule. | Can influence hydrogen bonding capacity and overall polarity. scispace.comopenpharmaceuticalsciencesjournal.com |

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a widely used technique that establishes a linear relationship between the biological activity (often expressed as pIC50) and the selected molecular descriptors. mdpi.comscispace.com Non-linear methods, such as Multiple Non-Linear Regression (MNLR), can also be used to capture more complex relationships. mdpi.comresearchgate.net

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A higher R² value (closer to 1) signifies a better fit of the model to the data. scispace.com

Cross-validated Coefficient of Determination (Q² or R²CV): This is a more robust measure of the model's predictive power, typically calculated using the leave-one-out (LOO) or leave-multiple-out method. A high Q² value (generally > 0.5) indicates good internal predictivity. nih.govscispace.com

External Validation (R²pred): The model's ability to predict the activity of an external set of compounds (not used in model development) is the ultimate test of its utility. A high R²pred value demonstrates the model's generalizability. scispace.com

For instance, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors reported a model with an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a statistically significant and predictive model. scispace.comopenpharmaceuticalsciencesjournal.combenthamopen.comresearchgate.net Similarly, a study on aryl alkanol piperazine derivatives with antidepressant activities developed a 2D-QSAR model with an r² > 0.924 and an r²pred > 0.890. nih.gov

Table 2: Statistical Parameters for a Sample QSAR Model of Piperazine Derivatives

| Statistical Parameter | Value | Interpretation |

| N (Training Set) | 56 | Number of compounds used to build the model. |

| N (Test Set) | 24 | Number of compounds used to validate the model. |

| R² | 0.846 | 84.6% of the variance in the biological activity is explained by the model. scispace.comopenpharmaceuticalsciencesjournal.com |

| Q² (LOO) | 0.818 | The model has good internal predictive power. scispace.comopenpharmaceuticalsciencesjournal.com |

| R²pred | 0.821 | The model has good external predictive power. scispace.comopenpharmaceuticalsciencesjournal.com |

| F-statistic | 95.465 | Indicates the overall statistical significance of the model. benthamopen.com |

Ligand-Based and Target-Based SAR Investigations

Structure-Activity Relationship studies can be broadly classified into two approaches: ligand-based and target-based.

Target-based SAR , on the other hand, relies on the known 3D structure of the biological target, which is often a protein or enzyme. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. nih.govnih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov For example, docking studies of piperazine derivatives with their target receptors can reveal crucial interactions with specific amino acid residues, explaining why certain substitutions on the piperazine scaffold enhance or diminish activity. nih.govacs.org

Chemoinformatic Tools for SAR Pattern Recognition

The vast amount of data generated in SAR studies necessitates the use of advanced chemoinformatic tools for analysis and pattern recognition. nih.gov These tools help in visualizing chemical space, identifying activity cliffs (pairs of structurally similar compounds with a large difference in activity), and clustering compounds based on their structural and physicochemical properties. nih.gov

Software like DataWarrior and various Python libraries (e.g., Mordred, PyDescriptors) provide platforms for these analyses. nih.gov For instance, Chemical Space Networks (CSNs) can be generated to visualize the relationships between compounds in a dataset, where nodes represent compounds and edges connect structurally similar molecules. nih.gov This can help in identifying regions of the chemical space that are rich in active compounds and guide future synthetic efforts. nih.gov These tools are instrumental in transforming raw data into actionable knowledge for drug discovery projects. mdpi.com

Influence of Substituent Effects on Theoretical Interaction Profiles

The nature and position of substituents on the this compound scaffold have a profound impact on the molecule's theoretical interaction profile and, consequently, its biological activity.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron distribution within the molecule. rsc.org For example, attaching an EDG to an aromatic ring can increase the electron density of the π-system, potentially strengthening cation-π interactions with the biological target. rsc.org Conversely, EWGs can decrease this electron density. rsc.org The basicity of the piperazine nitrogen atoms is also highly sensitive to the electronic nature of their substituents, which can affect their ability to form crucial ionic interactions with acidic residues in the binding pocket. acs.orgnih.gov

Steric Effects: The size and shape of substituents can dictate how a molecule fits into the binding site of its target. Bulky substituents may cause steric clashes, preventing optimal binding. On the other hand, a well-placed substituent can occupy a specific sub-pocket, leading to enhanced affinity and selectivity. acs.org The conformational flexibility of the molecule can also be constrained by certain substituents, which may be beneficial if it pre-organizes the molecule in its bioactive conformation. researchgate.net

Hydrophobic and Hydrophilic Effects: The introduction of hydrophobic or hydrophilic substituents can modulate the molecule's solubility and its interactions with different regions of the binding site. For instance, a hydrophobic substituent may favorably interact with a greasy pocket in the target protein, while a hydrophilic group could form hydrogen bonds with polar residues. nih.govnih.gov

Computational methods like Density Functional Theory (DFT) can be used to model these substituent effects and predict their influence on the molecule's reactivity and interaction potential. mdpi.comrsc.org By systematically varying substituents in silico and calculating their impact on properties like electrostatic potential and molecular orbital energies, researchers can gain a deeper understanding of the SAR and rationally design analogues with improved activity profiles.

Future Directions and Emerging Research Avenues for 1 Cyanothioxomethyl Piperazine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. researchgate.netnih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic routes, and design novel derivatives with enhanced efficacy and specificity. mdpi.com

For 1-(Cyanothioxomethyl)-piperazine, AI and ML could be pivotal in several areas:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel derivatives. By training these models on large chemical libraries, it is possible to generate molecules that retain the core piperazine-thioamide scaffold but possess optimized properties, such as improved binding affinity to a specific biological target or enhanced material characteristics. mdpi.com

Synthesis Prediction: AI algorithms can predict viable and efficient synthetic pathways. This is particularly valuable for complex molecules where traditional retrosynthetic analysis may be challenging. By analyzing known reactions of piperazine (B1678402) and thioamide compounds, AI can propose high-yield, cost-effective, and environmentally friendly synthetic routes.

Property Prediction: Machine learning models, including random forests (RF) and support vector machines (SVM), can be trained to predict the physicochemical and biological properties of hypothetical derivatives. nih.gov This allows for the virtual screening of thousands of potential compounds, prioritizing the most promising candidates for actual synthesis and testing, thereby saving considerable time and resources. researchgate.netnih.gov

The integration of AI/ML with high-dimensional data has shown a high success rate in identifying hit compounds. nih.gov This approach could significantly accelerate the exploration of the chemical space around this compound.

Table 1: Potential AI/ML Applications in the Study of this compound

| AI/ML Application | Objective | Potential Impact |

| Generative Adversarial Networks (GANs) | Design of novel derivatives with desired properties. | Accelerated discovery of new lead compounds for therapeutic or material applications. |

| Retrosynthesis Prediction Algorithms | Optimization of synthetic routes. | Reduced cost and time for chemical synthesis, improved yield and sustainability. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity and toxicity. | Early identification of promising and safe drug candidates, minimizing late-stage failures. |

| Molecular Dynamics (MD) Simulations with ML Potentials | Understanding compound dynamics and interactions. | Insight into binding mechanisms and material properties at an atomic level. |

High-Throughput Screening Methodologies for Derivative Library Characterization

High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid testing of millions of compounds. youtube.com For a library of derivatives based on this compound, HTS would be crucial for identifying compounds with interesting biological activities or material properties.

The process typically involves:

Library Generation: A diverse library of derivatives would be synthesized, potentially guided by the AI/ML predictions mentioned earlier.

Assay Development: Robust and miniaturized assays are developed. These can range from simple binding assays to complex, cell-based phenotypic screens. youtube.com Given the thioamide group's potential for radical scavenging, assays measuring antioxidant activity could be particularly relevant. nih.gov

Automated Screening: Robotic systems are used to test the compound library at single concentrations (e.g., 10 micromolar) in high-density formats like 1536-well plates. youtube.comyoutube.com

Hit Identification and Confirmation: Data from the primary screen is analyzed to identify "hits." These compounds are then re-tested in dose-response experiments to confirm their activity and determine their potency. youtube.com

Advanced HTS platforms can test over a million compounds per day, drastically accelerating the initial stages of discovery. youtube.com This capability would allow for a comprehensive characterization of a this compound derivative library against a wide array of biological targets or for various material science applications.

Development of Novel Analytical Techniques for Structural Complexity Assessment